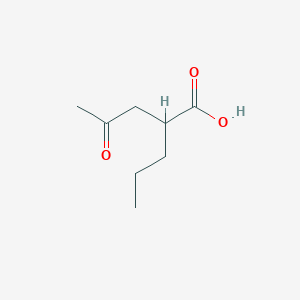

4-Oxo-2-propylpentanoic acid

Description

Propriétés

IUPAC Name |

4-oxo-2-propylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-4-7(8(10)11)5-6(2)9/h7H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRMYVTYHORJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395655 | |

| Record name | 4-oxo-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688-04-0 | |

| Record name | 4-oxo-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation of Ethyl 4-Oxo-2-propylpentanoate

The esterification step employs a boron trifluoride-catalyzed reaction between a precursor compound (denoted as compound 3 in the patent) and ethyl diazoacetate. Key experimental details include:

-

Reagents :

-

Compound 3 (9.2 g)

-

Hexane (300 mL)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Ethyl diazoacetate

-

-

Procedure :

-

Cooling : Compound 3 is dissolved in hexane and cooled to −60°C under inert conditions.

-

Catalyst Addition : BF₃·OEt₂ is introduced to activate the reaction mixture.

-

Diazo Compound Addition : Ethyl diazoacetate is added dropwise, facilitating a [2+2] cycloaddition or carbene insertion mechanism.

-

Warming : The mixture is gradually warmed to room temperature to complete the reaction.

-

Work-up : The crude product is extracted with saturated sodium bicarbonate (NaHCO₃) and water, dried over magnesium sulfate (MgSO₄), and concentrated under reduced pressure.

-

This step yields ethyl 4-oxo-2-propylpentanoate, characterized by its ester functional group, which is subsequently hydrolyzed to the target acid.

Hydrolysis to this compound

The ester-to-acid conversion is achieved through basic or acidic hydrolysis:

-

Basic Hydrolysis :

-

Refluxing the ester with aqueous sodium hydroxide (NaOH) followed by acidification with hydrochloric acid (HCl) to precipitate the free acid.

-

Reaction :

Acidification:

-

-

Alternative Acidic Hydrolysis :

-

Using concentrated sulfuric acid (H₂SO₄) or hydrobromic acid (HBr) in refluxing ethanol or water.

-

The choice of hydrolysis conditions depends on the stability of the ketone group, which may undergo undesired side reactions under strongly acidic or high-temperature conditions.

Mechanistic Insights and Optimization

Role of Boron Trifluoride

Boron trifluoride acts as a Lewis acid catalyst, polarizing the carbonyl group of compound 3 and enhancing its electrophilicity. This facilitates nucleophilic attack by the diazoacetate, leading to carbon-carbon bond formation. The low temperature (−60°C) minimizes competing side reactions, such as dimerization of the diazo compound.

Purification Challenges

The intermediate ester’s purification is critical due to potential byproducts:

-

Byproducts : Unreacted diazoacetate, boron trifluoride complexes, or oligomers.

-

Solutions : Column chromatography (silica gel, hexane/ethyl acetate eluent) or fractional distillation under reduced pressure.

Analytical Characterization

Post-synthesis validation relies on spectroscopic and chromatographic techniques:

Alternative Synthetic Routes

While the ester hydrolysis route is predominant, alternative strategies merit consideration:

Direct Oxidation of 2-Propylpentanol Derivatives

Oxidation of 2-propylpentanol using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) could theoretically yield the ketone and acid functionalities. However, over-oxidation risks and regioselectivity challenges make this route less practical.

Claisen Condensation

A Claisen condensation between ethyl propanoate and a ketone precursor might generate the β-keto ester intermediate, but steric hindrance from the propyl group complicates this approach.

Analyse Des Réactions Chimiques

4-Oxo-2-propylpentanoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 4-hydroxy-2-propylpentanoic acid.

Reduction: Reduction reactions can convert it back to valproic acid.

Substitution: It can participate in substitution reactions where the keto group is replaced by other functional groups.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, and hydrogen gas in the presence of a catalyst . The major products formed from these reactions include 4-hydroxy-2-propylpentanoic acid and valproic acid .

Applications De Recherche Scientifique

Anticonvulsant and Mood Stabilization

4-Oxo-2-propylpentanoic acid is primarily recognized for its role as a metabolite of valproic acid, which is widely used as an anticonvulsant and mood-stabilizing agent. Valproic acid is effective in treating epilepsy, bipolar disorder, and migraine headaches. The compound's mechanism involves the modulation of neurotransmitter levels and the inhibition of histone deacetylases, contributing to its therapeutic effects in neurological disorders .

Cancer Treatment

Recent studies have highlighted the potential of this compound in oncology, particularly in glioblastoma multiforme. Valproic acid has shown promise as an epigenetic drug that can alter DNA methylation patterns in cancer cells, enhancing the efficacy of chemotherapy agents like temozolomide. The compound has been observed to induce hypermethylation at high concentrations, potentially leading to tumor suppression .

Metabolic Pathways

As a metabolite of valproic acid, this compound plays a role in understanding metabolic pathways involving fatty acid oxidation. Research indicates that chronic dosing of valproate leads to autoinduction of its β-oxidation pathway, with implications for drug metabolism and pharmacokinetics .

Epigenetic Modulation

The compound's ability to influence histone acetylation and DNA methylation positions it as a valuable tool in epigenetic research. Studies demonstrate that varying concentrations of valproic acid can lead to significant changes in DNA modification states, which are crucial for understanding gene expression regulation .

Valproate Autoinduction Study

A study investigating the autoinduction of valproate β-oxidation revealed significant differences in plasma levels of metabolites over time with chronic dosing, suggesting that the metabolism of this compound may be influenced by prolonged exposure to valproate .

Glioblastoma Multiforme Treatment

Research on glioblastoma cells treated with valproic acid indicated that the combination with temozolomide resulted in altered DNA methylation patterns, showcasing the potential of this compound in enhancing therapeutic outcomes in cancer treatment .

Mécanisme D'action

The mechanism of action of 4-Oxo-2-propylpentanoic acid involves its interaction with various molecular targets and pathways. As a metabolite of valproic acid, it is believed to exert similar effects by modulating the activity of neurotransmitters in the brain . It may also influence the expression of certain genes involved in neuronal function and stability .

Comparaison Avec Des Composés Similaires

Key Observations:

The phenyl group in 4-oxo-2-phenylpentanoic acid introduces aromaticity, which may alter reactivity (e.g., electrophilic substitution) and solubility .

Chain Length and Functional Groups :

Solubility and Reactivity:

- This compound: Limited solubility in water due to its branched alkyl chain; reactive sites include the ketone (susceptible to nucleophilic attack) and carboxylic acid (acid-base reactions) .

- 4-Methyl-2-oxopentanoic acid: Higher solubility than the propyl analog due to reduced hydrophobicity; used in peptide synthesis .

- Levulinic acid : Highly water-soluble; widely utilized in green chemistry for producing γ-valerolactone and biofuels .

Metabolic and Pharmacological Profiles:

- 4-Keto-VPA : Unlike valproic acid, it lacks anticonvulsant activity but is critical in studying VPA’s metabolic pathways and hepatotoxicity mechanisms .

- 4-Oxo-2-phenylpentanoic acid: Limited pharmacological data, though phenyl-substituted analogs are often explored for antimicrobial or anti-inflammatory properties .

Activité Biologique

4-Oxo-2-propylpentanoic acid, a metabolite of valproic acid, has garnered attention due to its significant biological activities and implications in various biochemical pathways. This article delves into its mechanisms of action, cellular effects, pharmacokinetics, and comparisons with similar compounds.

Target of Action:

this compound primarily acts as a metabolite of valproic acid, sharing several mechanisms with its parent compound. It is known to inhibit voltage-gated sodium channels, which reduces neuronal firing, and inhibits histone deacetylases (HDACs), affecting gene expression.

Mode of Action:

The inhibition of sodium channels contributes to the anticonvulsant properties seen with valproic acid. Additionally, by inhibiting HDACs, this compound alters chromatin structure and gene transcription, leading to various cellular responses.

Biochemical Pathways

This compound is involved in several key biochemical pathways:

- Neuronal Signaling: It influences synaptic transmission and neuronal excitability.

- Gene Expression: Its role in HDAC inhibition links it to changes in gene expression profiles related to neuroprotection and cellular stress responses.

Pharmacokinetics

As a metabolite of valproic acid, the pharmacokinetics of this compound are influenced by the metabolic pathways that convert valproic acid into this compound. Factors such as bioavailability, distribution, and elimination are critical in determining its therapeutic effects.

Cellular Effects

Research indicates that this compound has notable effects on various cell types:

- Oxidative Stress Induction: In hepatocytes, it induces oxidative stress leading to changes in cell viability and potential necrosis.

- Cell Signaling Pathways: It modulates signaling pathways related to cell survival and apoptosis.

Molecular Mechanism

The molecular interactions of this compound include:

- Binding Interactions: It binds to various biomolecules, influencing their activity.

- Enzyme Inhibition: Particularly notable is its interaction with cytochrome P450 enzymes involved in drug metabolism.

Comparison with Similar Compounds

A comparison table illustrates the biological activity of this compound relative to other related compounds:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| Valproic Acid | Sodium channel inhibition; HDAC inhibition | Anticonvulsant; mood stabilizer |

| 4-Hydroxyvalproic Acid | Similar to valproic acid | Anticonvulsant; neuroprotective |

| 2-Propylsuccinic Acid | Different metabolic pathways | Varies; less studied |

| This compound | Sodium channel & HDAC inhibition | Induces oxidative stress; affects gene expression |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Neuroprotective Effects: Research indicates that this compound may contribute to the neuroprotective effects associated with valproic acid therapy in neurological disorders .

- Hepatotoxicity Studies: Investigations into the hepatotoxic potential of valproic acid metabolites have shown that this compound can induce oxidative stress in liver cells, leading to necrosis under certain conditions .

- Therapeutic Applications: Ongoing research aims to explore its potential therapeutic applications in treating epilepsy and mood disorders, leveraging its biochemical properties .

Q & A

Q. What are the standard synthetic routes for 4-Oxo-2-propylpentanoic acid, and how do reaction conditions influence yield?

The synthesis of this compound (CAS 688-04-0) typically involves Claisen condensation or alkylation of levulinic acid derivatives. For example, alkylation of 4-oxopentanoic acid with propyl halides under basic conditions can yield the target compound. Reaction optimization should focus on solvent polarity (e.g., THF or DMF), temperature control (40–60°C), and stoichiometric ratios to minimize side products like over-alkylated species . Yield improvements (>70%) are achievable using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of:

- NMR : -NMR (δ 2.4–2.6 ppm for ketone-adjacent methylene protons) and -NMR (δ 208–210 ppm for the carbonyl carbon) .

- Mass Spectrometry : ESI-MS in negative ion mode shows a molecular ion peak at m/z 158.094 (calculated for CHO) .

- IR Spectroscopy : Strong absorption bands at ~1710 cm (ketone C=O) and 2500–3000 cm (carboxylic acid O-H) .

Q. What are the primary research applications of this compound in pharmacology?

The compound serves as a precursor in synthesizing valproic acid derivatives, which are studied for anticonvulsant and neuroprotective properties. Researchers use in vitro models (e.g., neuronal cell lines) to assess its inhibition of histone deacetylases (HDACs) or modulation of GABAergic pathways. Dose-response assays (1–100 μM) are recommended to evaluate therapeutic windows .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in biological activity (e.g., HDAC inhibition efficacy) often arise from variations in assay conditions. To address this:

- Standardize cell lines (e.g., SH-SY5Y vs. PC12) and incubation times.

- Validate purity (>98%) via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to rule out impurities .

- Perform meta-analyses of existing datasets to identify outliers or confounding factors (e.g., solvent DMSO concentration affecting cell viability) .

Q. What computational strategies are suitable for modeling the reactivity of this compound in aqueous environments?

Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) can predict tautomeric equilibria between keto and enol forms. Solvent effects (water) are modeled using the Polarizable Continuum Model (PCM). Key parameters include:

Q. How can synthetic protocols be optimized to scale up this compound without compromising enantiomeric purity?

For stereocontrolled synthesis (e.g., avoiding racemization):

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation steps.

- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10).

- Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .

Methodological Notes

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for levulinic acid derivatives .

- Safety Protocols : Follow OSHA guidelines (29 CFR 1910.1020) for handling ketones and carboxylic acids, including fume hood use and PPE (nitrile gloves, safety goggles) .

- Ethical Compliance : Adhere to institutional review boards (IRBs) when testing biological activity in vitro/in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.